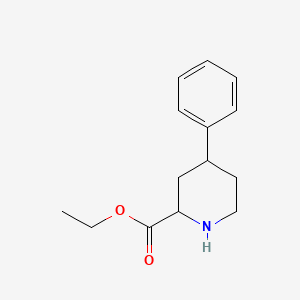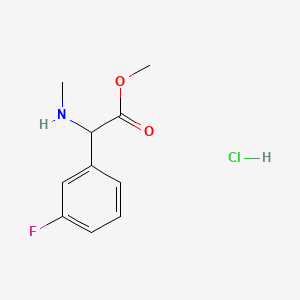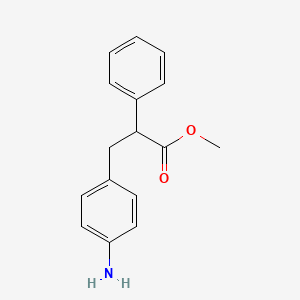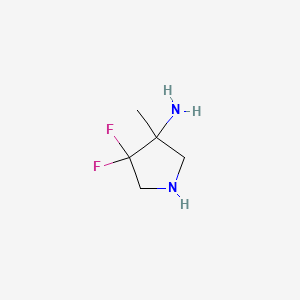
4,4-Difluoro-3-methyl-pyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Difluoro-3-methyl-pyrrolidin-3-amine is a fluorinated pyrrolidine derivative. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is widely used in medicinal chemistry due to its versatile biological activities and ability to enhance the pharmacokinetic properties of drug candidates
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-3-methyl-pyrrolidin-3-amine typically involves the fluorination of a suitable pyrrolidine precursor. One common method is the electrophilic fluorination of 3-methyl-pyrrolidine using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4,4-Difluoro-3-methyl-pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives with reduced fluorine content.
Substitution: Substituted pyrrolidine derivatives with various functional groups.
Applications De Recherche Scientifique
4,4-Difluoro-3-methyl-pyrrolidin-3-amine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,4-Difluoro-3-methyl-pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The fluorine atoms in the compound can enhance its binding affinity to these targets by forming strong hydrogen bonds and electrostatic interactions . This can lead to the modulation of various biochemical pathways, resulting in the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Pyrrolidine: The parent compound, widely used in medicinal chemistry for its biological activity.
3,3-Difluoropyrrolidine: Another fluorinated pyrrolidine derivative with similar chemical properties.
4,4-Difluoro-1H-pyrazole: A fluorinated pyrazole derivative with comparable reactivity.
Uniqueness: 4,4-Difluoro-3-methyl-pyrrolidin-3-amine is unique due to the presence of both fluorine atoms and a methyl group on the pyrrolidine ring. This combination can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C5H10F2N2 |
|---|---|
Poids moléculaire |
136.14 g/mol |
Nom IUPAC |
4,4-difluoro-3-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C5H10F2N2/c1-4(8)2-9-3-5(4,6)7/h9H,2-3,8H2,1H3 |
Clé InChI |
OQKXGXLNCFKLHG-UHFFFAOYSA-N |
SMILES canonique |
CC1(CNCC1(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


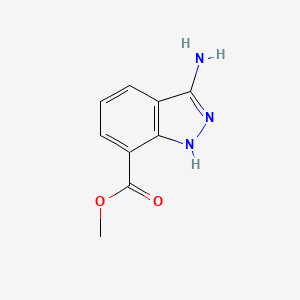
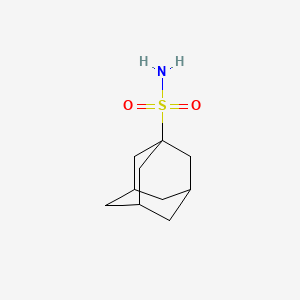

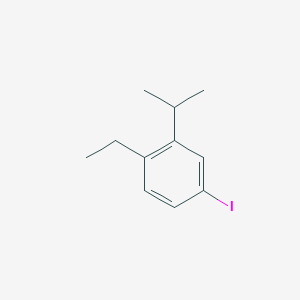
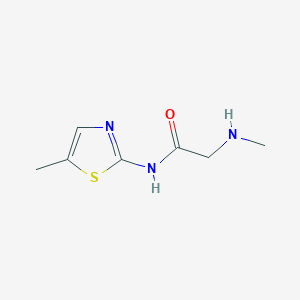

![Tert-butyl 3-[(methylcarbamoyl)methyl]piperazine-1-carboxylate](/img/structure/B13506803.png)

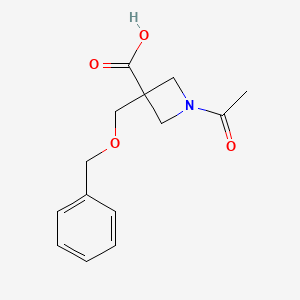
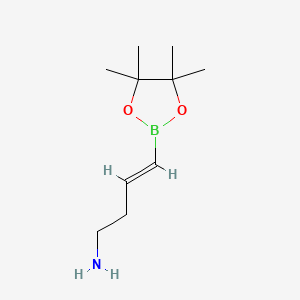
![Methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-chlorobenzoate](/img/structure/B13506831.png)
